![molecular formula C11H20N2O B2968498 (3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole CAS No. 2165545-39-9](/img/structure/B2968498.png)
(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine and its derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For example, a method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine and its derivatives can undergo various chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole synthesis, a chemical reaction that synthesizes substituted pyrroles .Scientific Research Applications
Conducting Polymers from Pyrrole Derivatives
Pyrrole derivatives are pivotal in synthesizing conducting polymers, which have applications in electronics and materials science. One study on poly[bis(pyrrol-2-yl)arylenes] showcased how derivatives of pyrrole can be used to create conducting polymers with low oxidation potentials, indicating their stability and potential for electronic applications (Sotzing et al., 1996).
Pharmacological Applications
Pyrrolidine derivatives exhibit various pharmacological properties. Research into 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate elucidated the stereoselectivity of potent calcium antagonists, highlighting the importance of pyrrolidine scaffolds in drug development (Tamazawa et al., 1986).
Cognitive Disorders Treatment
Certain pyrrolidinyl derivatives have been identified for their potential in treating cognitive disorders. For instance, PF-04447943, a novel PDE9A inhibitor involving a pyrrolidinyl moiety, has shown promise in elevating central cGMP levels in the brain, with applications in addressing cognitive impairments (Verhoest et al., 2012).
Synthetic Methodologies
Advancements in synthetic methodologies for pyrrolidine and pyrrole derivatives continue to support their application in medicinal chemistry and materials science. For example, innovative one-pot synthesis approaches for pyrroles (Braun et al., 2001) and novel syntheses of pyrrolidines from alkynes and isothiocyanates (Nedolya et al., 2015) demonstrate the versatility and importance of these compounds in chemical synthesis.
Mechanism of Action
While the specific mechanism of action for “(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole” is not available, pyrrolidine and its analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Future Directions
The future of pyrrolidine and its derivatives in drug discovery looks promising. The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds . Researchers continue to explore the therapeutic potential of pyrrolidine and its analogs, specifically in areas such as anticancer, anti-inflammatory, antiviral, and antituberculosis treatments .
properties
IUPAC Name |
(3aR,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-4-13(3-1)8-11-7-12-5-10(11)6-14-9-11/h10,12H,1-9H2/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWXPJWBXFPXKC-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC23CNCC2COC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@]23CNC[C@H]2COC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

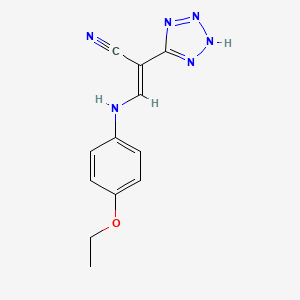
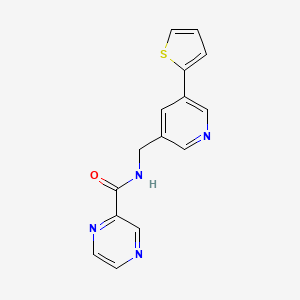
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)
![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)
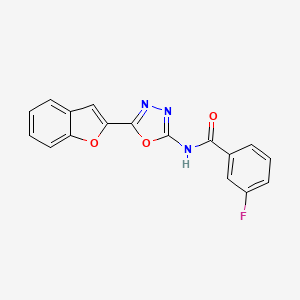
![[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate](/img/structure/B2968421.png)
![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)
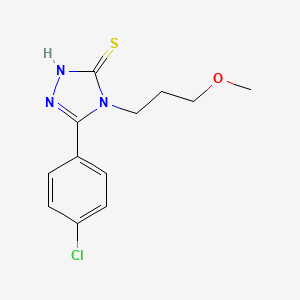
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2968427.png)
![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetonitrile](/img/structure/B2968428.png)
![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)
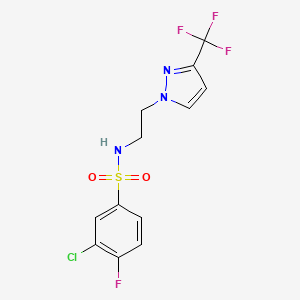
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)